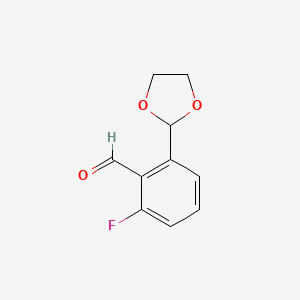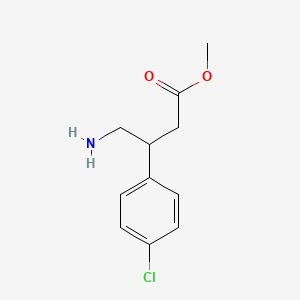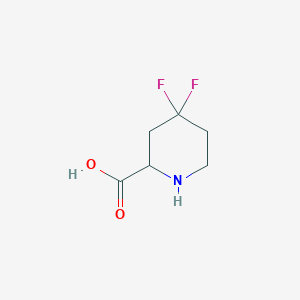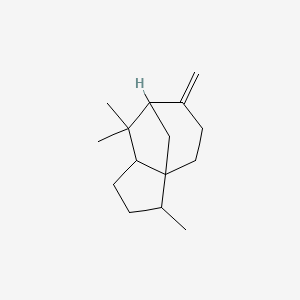
Cedr-8(15)-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-beta-Funebrene is a naturally occurring sesquiterpene, a class of terpenes that consist of three isoprene units. This compound is found in various essential oils and is known for its distinctive aroma. Sesquiterpenes like (+)-beta-Funebrene are often studied for their potential therapeutic properties and their roles in plant defense mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-beta-Funebrene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process. For instance, the use of metal catalysts such as palladium or nickel can be employed to achieve the desired cyclization.
Industrial Production Methods
Industrial production of (+)-beta-Funebrene can be achieved through the extraction from natural sources or via synthetic methods. Extraction involves isolating the compound from essential oils using techniques such as steam distillation or solvent extraction. Synthetic methods, on the other hand, involve chemical synthesis from simpler organic compounds, often utilizing catalytic processes to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-beta-Funebrene undergoes various chemical reactions, including:
Oxidation: This reaction can convert (+)-beta-Funebrene into its corresponding alcohols, ketones, or acids.
Reduction: Reduction reactions can be used to modify the double bonds present in the compound.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced forms, and halogenated compounds, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
(+)-beta-Funebrene has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Research focuses on its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Studies investigate its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the fragrance industry due to its aromatic properties and in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (+)-beta-Funebrene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, enzymes, and receptors, leading to various physiological effects. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
(+)-beta-Funebrene can be compared with other sesquiterpenes such as:
- alpha-Funebrene
- beta-Caryophyllene
- alpha-Humulene
Uniqueness
What sets (+)-beta-Funebrene apart is its specific structural configuration and the unique set of biological activities it exhibits. While similar compounds may share some properties, the exact combination of effects and interactions of (+)-beta-Funebrene is distinct, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLPEFGBWGEFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(=C)C(C3)C2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862162 |
Source


|
| Record name | Cedr-8(15)-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
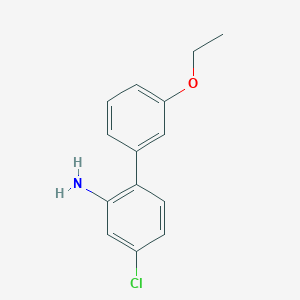
![1-(7-Methylthieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15092532.png)

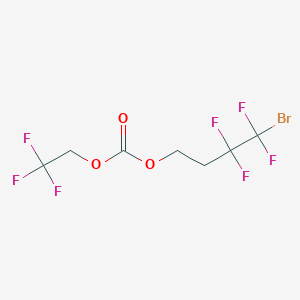
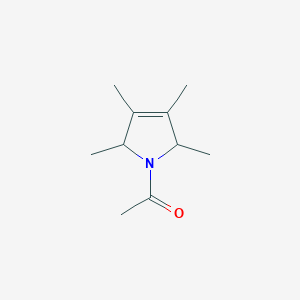


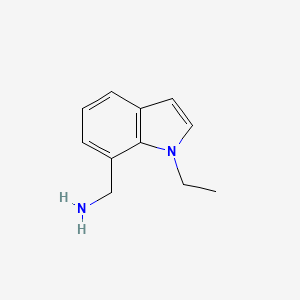
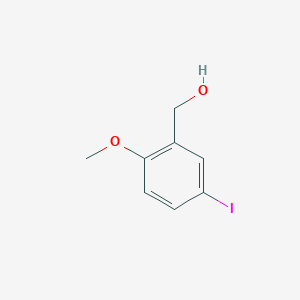
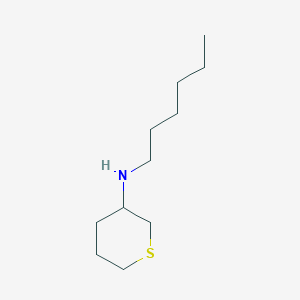
![3-[(2-Chlorophenyl)methyl]azetidine](/img/structure/B15092580.png)
